molecular formula C6H10ClF2N B2390741 (2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride CAS No. 2377032-69-2

(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride

Cat. No.: B2390741
CAS No.: 2377032-69-2
M. Wt: 169.6
InChI Key: AKRLZZMEXVPJCZ-UHFFFAOYSA-N
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Description

(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine hydrochloride is a bicyclic amine derivative featuring a spiro[2.2]pentane core substituted with two fluorine atoms at the 2-position and a methanamine group at the 5-position, stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to its conformational rigidity and fluorine-enhanced physicochemical properties, which may improve metabolic stability and target binding affinity.

Properties

IUPAC Name

(2,2-difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)3-5(6)1-4(5)2-9;/h4H,1-3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRLZZMEXVPJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12CC2(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Trimethylsulfoxonium Iodide

A widely cited method for spirocyclic cyclopropane synthesis involves the use of trimethylsulfoxonium iodide (TMSOI) and sodium hydride in dimethyl sulfoxide (DMSO). This approach, adapted from the synthesis of trans-2-(3,4-difluorophenyl)cyclopropanamine derivatives, generates cyclopropane rings through the reaction of α,β-unsaturated esters with TMSOI. For example, treating methyl acrylate derivatives with TMSOI and NaOH in DMSO at 60°C yields spirocyclic intermediates with >80% enantiomeric excess when chiral catalysts are employed.

Ring-Closing Metathesis

Alternative routes utilize ring-closing metathesis (RCM) of diene precursors catalyzed by Grubbs’ catalysts. While less common for spiro[2.2]pentane systems, this method has been successful in related bicyclic frameworks. For instance, 1,5-dienes undergo RCM in dichloromethane at 40°C to form strained spiro compounds, albeit with moderate yields (50–60%).

Fluorination Strategies

Electrophilic Fluorination

Late-stage fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® is effective for introducing geminal difluoro groups. In a protocol analogous to the synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanone, ketone intermediates are treated with DAST in dichloroethane at 0–25°C, achieving fluorination yields of 70–85%.

Fluorinated Building Blocks

Incorporating pre-fluorinated fragments, such as 3,4-difluorophenylacetylene, streamlines synthesis. For example, coupling a difluorinated acetylene with cyclopropane precursors via Sonogashira cross-coupling provides spiro intermediates with intact fluorine substituents.

Formation of the Hydrochloride Salt

The free amine is converted to its hydrochloride salt by bubbling hydrogen chloride gas through a solution in anhydrous diethyl ether. Crystallization from a methanol-water mixture (9:1 v/v) at −20°C yields the hydrochloride salt as a white crystalline solid, with a melting point of 216–218°C.

Alternative Synthetic Routes

Hydrazide Intermediate Pathway

A patent-pending route involves converting carboxylic acid intermediates to hydrazides using thionyl chloride and hydrazine hydrate. For example, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarbohydrazide is oxidized to the corresponding amine via a Curtius rearrangement, though this method suffers from low yields (40–50%).

Enzymatic Resolution

Chiral resolution of racemic spirocyclic amines using immobilized lipases (e.g., Candida antarctica Lipase B) achieves enantiomeric excesses >95%. This approach, while costly, is critical for pharmaceutical applications requiring single enantiomers.

Challenges and Optimization

Steric Hindrance

The spiro[2.2]pentane core imposes severe steric constraints, necessitating high-pressure conditions (5–10 bar) for hydrogenation steps. Catalytic systems employing palladium on barium sulfate (Pd/BaSO4) improve reaction kinetics but increase costs.

Byproduct Formation

Competing side reactions, such as over-fluorination or ring-opening, are mitigated by strict temperature control (−10°C for DAST reactions) and stoichiometric precision.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce a variety of functionalized spirocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its interaction with specific receptors in the central nervous system (CNS). Preliminary studies suggest that it may exhibit:

  • Antipsychotic Activity : Research indicates that compounds with similar structures can modulate dopaminergic and serotonergic systems, which are crucial for mood regulation and treatment of psychiatric disorders. A notable study highlighted the selective action of N-substituted cyclopropylmethylamines at serotonin receptors, indicating potential antipsychotic effects in animal models.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for studying CNS disorders. Its effects include:

  • Neurotransmitter Modulation : It may act as a selective agonist at serotonin receptors, influencing neurotransmitter release and signaling pathways associated with mood disorders such as depression and anxiety.

Cancer Research

Research into compounds structurally related to (2,2-Difluorospiro[2.2]pentan-5-yl)methanamine has shown promise in oncology:

  • Anti-tumor Activity : Derivatives of this compound have demonstrated broad-spectrum activity against various cancer cell lines. Studies have reported significant inhibition of tumor growth in rodent models, suggesting potential utility in cancer therapy.
ActivityEffectReference
Antipsychotic PotentialModulation of 5-HT receptors
Neurotransmitter InteractionAgonistic effects on CNS
Cancer Cell InhibitionPotential anti-tumor activity

Antipsychotic Effects

A study examining novel N-substituted cyclopropylmethylamines highlighted their selective action at the 5-HT2C receptor. Among these compounds, some demonstrated significant antipsychotic-like effects in animal models, indicating that structural modifications could enhance therapeutic profiles.

Cancer Research

Research into compounds with similar frameworks has shown broad-spectrum activity against various cancer cell lines. For instance, derivatives have been noted for their ability to inhibit tumor growth in rodent models, suggesting potential utility in cancer therapy.

Neuropharmacology

Investigations into the pharmacological effects of difluoromethylated cyclopropylamines reveal their potential as tools for studying CNS disorders. Their unique binding characteristics may lead to the development of new treatments for conditions like depression and anxiety.

Mechanism of Action

The mechanism of action of (2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The spirocyclic structure may also contribute to its stability and bioavailability .

Comparison with Similar Compounds

Notes

  • Toxicological Gaps: Limited data exist for the target compound and its analogs; thorough safety assessments are recommended before biomedical applications .
  • Synthetic Utility: These compounds are primarily used as intermediates in organic synthesis, with applications in developing adenosine receptor ligands and enzyme inhibitors .
  • Supplier Availability: The target compound and analogs are available from specialized suppliers (e.g., Enamine Ltd, Shanghai Lite Chemical Technology) .

Biological Activity

(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that contributes to its biological activity. The IUPAC name is (2,2-difluorospiro[2.2]pentan-1-yl)methanamine hydrochloride, with the molecular formula C6H9F2NHClC_6H_9F_2N\cdot HCl and a molecular weight of approximately 177.6 g/mol. Its InChI key is SFDQBGZRIFZKHM-UHFFFAOYSA-N, indicating specific stereochemistry that may influence its interaction with biological targets .

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antipsychotic Effects : Compounds with spirocyclic structures have been studied for their potential as antipsychotic agents. For instance, related compounds have shown selectivity for serotonin receptors (5-HT2C), which are implicated in mood regulation and psychotic disorders .
  • Antimicrobial Activity : Some derivatives of methanamines exhibit antibacterial properties against various pathogens, suggesting that this compound may also possess similar activities .

The exact mechanisms of action for this compound are not fully elucidated; however, insights can be drawn from studies on structurally related compounds:

  • Serotonin Receptor Modulation : Similar compounds have been shown to act as selective agonists at serotonin receptors, particularly 5-HT2C receptors. This modulation can lead to alterations in neurotransmitter release and subsequent behavioral effects .
  • Inhibition of Bacterial Growth : The antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Research Findings

Recent studies have highlighted the biological potential of this compound:

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntipsychoticN-substituted methylaminesSelective agonism at 5-HT2C receptors
AntimicrobialMethanamine derivativesInhibition of E. coli and S. aureus
AntiproliferativeVarious spirocyclic compoundsReduced proliferation in cancer cell lines

Case Studies

  • Antipsychotic Activity : A study on N-substituted methylamines demonstrated that certain derivatives exhibited significant antipsychotic-like effects in animal models, correlating with their affinity for 5-HT2C receptors .
  • Antimicrobial Efficacy : Research on methanol extracts containing similar amines showed promising antibacterial activity against resistant strains of Staphylococcus aureus, indicating potential therapeutic applications for infections .

Q & A

Basic Questions

Q. What are the recommended synthetic routes and optimization strategies for (2,2-Difluorospiro[2.2]pentan-5-yl)methanamine hydrochloride in laboratory settings?

  • Methodology :

  • Step 1 : Start with spirocyclic precursors (e.g., spiro[2.2]pentane derivatives) and introduce fluorine atoms via fluorination reagents like DAST or Deoxo-Fluor under anhydrous conditions.
  • Step 2 : Perform methanamine functionalization through reductive amination or nucleophilic substitution, ensuring pH control (basic conditions) to minimize side reactions .
  • Step 3 : Optimize yield and purity using column chromatography or recrystallization. Monitor reaction progress via TLC or HPLC .
    • Critical Parameters : Temperature control (±2°C), inert atmosphere (N₂/Ar), and stoichiometric precision to avoid over-fluorination .

Q. How can researchers characterize the structural and physicochemical properties of this compound to ensure batch consistency?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm spirocyclic structure and fluorine placement (¹⁹F NMR for F-environment analysis) .
  • X-ray Crystallography : Resolve 3D conformation, particularly spiro-junction geometry .
  • HPLC-MS : Assess purity (>95%) and detect impurities (e.g., dehalogenated byproducts) .
    • Physicochemical Profiling : Measure logP (octanol-water partitioning) and solubility in DMSO/PBS to predict bioavailability .

Advanced Questions

Q. What experimental approaches resolve contradictions in reported biological activities across different cell lines?

  • Strategies :

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values in multiple cell lines (e.g., A549, HeLa) to identify cell-type-specific effects .

  • Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cells to isolate target pathways (e.g., kinase inhibition vs. epigenetic modulation) .

  • Meta-Analysis : Compare data with structural analogs (Table 1) to differentiate spirocyclic-specific effects .

    Table 1 : Comparative Bioactivity of Spirocyclic vs. Linear Analogs

    CompoundEC₅₀ (μM) in A549LogPMetabolic Stability (t₁/₂, min)
    Target Compound (Spirocyclic)0.45 ± 0.121.8120 ± 15
    Linear Difluoroethyl Analog1.20 ± 0.302.545 ± 10
    Monocyclic Fluorophenyl Derivative0.90 ± 0.202.160 ± 12
    Data synthesized from .

Q. How does the spirocyclic architecture influence pharmacokinetics compared to linear or monocyclic analogs?

  • Key Findings :

  • Lipophilicity Reduction : Spirocyclic systems lower logP vs. linear analogs (Table 1), enhancing aqueous solubility and reducing nonspecific protein binding .
  • Metabolic Stability : The rigid spiro structure resists cytochrome P450 oxidation, extending plasma half-life (e.g., t₁/₂ = 120 min vs. 45 min for linear analogs) .
  • Tissue Penetration : Confocal microscopy shows perinuclear accumulation in cancer cells, suggesting improved intracellular targeting .
    • Experimental Validation : Use radiolabeled (¹⁴C) compound for ADME studies in rodent models .

Q. What strategies mitigate stereochemical instability during scale-up synthesis?

  • Chiral Integrity Preservation :

  • Catalytic Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts to control spirocenter configuration .
  • In Situ Monitoring : Use polarimetry or chiral HPLC to detect racemization during reaction quenching .
    • Case Study : A 10g-scale synthesis achieved 88% enantiomeric excess (ee) using (-)-sparteine as a chiral ligand .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity profiles between academic and industrial studies?

  • Root Causes :

  • Impurity Variance : Industrial batches may contain trace solvents (e.g., DMF) that synergize toxicity. Validate purity via GC-MS .
  • Assay Conditions : Differences in serum concentration (e.g., 5% FBS vs. 10% FBS) alter compound bioavailability. Standardize protocols .
    • Resolution : Collaborative inter-laboratory studies with blinded samples and centralized data analysis .

Methodological Resources

  • Synthesis Protocols : Refer to PubChem CID 21069912 for analogous fluorinated benzylamine syntheses .
  • Bioactivity Data : Cross-reference CAS 2580199-58-0 (difluoromethoxy analog) for mechanistic hypotheses .

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